molecular formula C7H4BrF2N3 B1378387 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1440512-65-1

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1378387
CAS No.: 1440512-65-1
M. Wt: 248.03 g/mol
InChI Key: DAVHZEZZIJDWPQ-UHFFFAOYSA-N
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Description

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1440512-65-1) is a high-value, multifunctional heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a triazolopyridine scaffold substituted with a bromo group and a difluoromethyl group, offering two distinct points for chemical modification to create diverse molecular libraries. The bromo substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and other functional groups. The difluoromethyl group is a critical motif in modern drug design, often used to modulate key properties like metabolic stability, membrane permeability, and lipophilicity, or to act as a bioisostere for carbonyl or other functional groups. With a molecular formula of C 7 H 4 BrF 2 N 3 and a molecular weight of 248.028 g/mol , this reagent is characterized by a guaranteed purity of ≥98% . Its primary research value lies in its application as a key intermediate in the synthesis of more complex active molecules. Patents indicate that closely related [1,2,4]triazolo[4,3-a]pyridine derivatives are being investigated as potent inhibitors of protozoan proteasomes for the treatment of parasitic diseases such as Leishmaniasis , highlighting the potential of this chemical series in developing novel anti-parasitic agents. This compound is strictly for professional research, manufacturing, and industrial or commercial use. It is not intended for diagnostic, therapeutic, medical, or consumer applications.

Properties

IUPAC Name

8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHZEZZIJDWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193166
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440512-65-1
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Pyridine Precursors

The synthesis begins with substituted pyridines or pyrimidines which undergo functional group transformations to introduce reactive handles for ring closure.

  • Nucleophilic aromatic substitution is used to introduce hydrazine or related groups at positions that will form the triazole ring. For example, hydrazine substitution on halogenated pyridines under microwave conditions facilitates efficient intermediate formation.

  • Sandmeyer reactions with sodium nitrite and halide sources (e.g., sodium bromide) can be employed to install halogens such as bromine on the pyridine ring prior to cyclization.

Introduction of Difluoromethyl Group

The difluoromethyl group at the 3-position is introduced either by:

  • Using aldehyde or difluoromethyl-containing building blocks in condensation reactions with hydrazines, followed by oxidative cyclization.

  • Direct functionalization of the triazolopyridine core via electrophilic difluoromethylation reagents, although this is less common due to selectivity challenges.

Cyclization to Form thetriazolo[4,3-a]pyridine Core

  • A key step involves iodine-mediated oxidative cyclization of hydrazone intermediates derived from condensation of aryl hydrazines with aldehydes. This transition-metal-free method is efficient and broadly applicable.

  • Alternatively, microwave-assisted cyclization using triethyl orthoformate or triethyl orthoacetate as cyclization agents has been demonstrated to yield the triazolopyridine ring system in good yields.

Selective Bromination at the 8-Position

  • The bromine substituent can be introduced either early in the synthesis on the pyridine precursor via halogenation reactions or later on the triazolopyridine core by electrophilic bromination.

  • Controlled bromination conditions are essential to avoid polybromination or side reactions. Common reagents include N-bromosuccinimide (NBS) or elemental bromine under mild conditions.

Representative Reaction Scheme Summary

Step Reaction Type Reagents / Conditions Outcome
1 Nucleophilic aromatic substitution Halogenated pyridine + hydrazine, microwave Hydrazine-substituted pyridine intermediate
2 Condensation with difluoromethyl aldehyde Aryl hydrazine + difluoromethyl aldehyde Hydrazone intermediate
3 Oxidative cyclization Iodine, mild oxidizing conditions Formation oftriazolo[4,3-a]pyridine core
4 Bromination NBS or Br2, controlled temperature 8-Bromo substitution on triazolopyridine

Key Research Findings and Analysis

  • The iodine-mediated oxidative cyclization method is advantageous due to its metal-free nature, operational simplicity, and broad substrate scope, enabling gram-scale synthesis.

  • Microwave-assisted cyclization reduces reaction times significantly compared to conventional heating, improving throughput.

  • Selective bromination is best performed on intermediates with minimal competing reactive sites to ensure regioselectivity.

  • The difluoromethyl group introduction via condensation with difluoromethyl aldehydes is efficient and compatible with subsequent cyclization steps.

  • Purity of intermediates and final products can be enhanced by crystallization as salts or monohydrates, as reported in related triazolopyridine derivatives.

Experimental Notes and Optimization

  • Reaction solvents such as ethanol, acetonitrile, or dimethylformamide are commonly employed depending on solubility and reagent compatibility.

  • Bases (e.g., triethylamine) may be added during condensation or cyclization to facilitate deprotonation and ring closure.

  • Reaction monitoring by TLC, NMR, and HPLC is crucial to optimize yields and minimize side products.

  • Purification methods include column chromatography and recrystallization, with reverse phase chromatography used for complex intermediates.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Pyridine precursor synthesis Nucleophilic aromatic substitution, Sandmeyer High regioselectivity Requires halogenated starting materials
Difluoromethyl group introduction Condensation with difluoromethyl aldehydes Mild conditions, broad applicability Sensitive to moisture
Cyclization Iodine-mediated oxidative or microwave-assisted Metal-free, fast, scalable Requires careful oxidation control
Bromination Electrophilic bromination (NBS, Br2) Selective halogenation Risk of over-bromination

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyridine derivative.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis:

  • The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactivity and develop novel synthetic methodologies. It can undergo various reactions such as nucleophilic substitutions, oxidation and reduction reactions, and coupling reactions (e.g., Suzuki or Heck coupling) to form more complex molecules.

Development of New Synthetic Methodologies:

  • Researchers have utilized 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine to innovate synthetic pathways that enhance yield and purity while minimizing environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings to optimize production processes .

Biological and Medicinal Applications

Antimicrobial and Antifungal Properties:

  • Studies have indicated potential biological activities of this compound, including antimicrobial and antifungal properties. Its ability to interact with biological targets positions it as a candidate for drug discovery efforts aimed at developing new therapeutic agents against resistant strains of pathogens .

Anticancer Research:

  • There is ongoing investigation into the anticancer properties of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. The compound's structure may enhance its binding affinity to specific cancer-related targets, making it a promising candidate for further development in oncology .

Industrial Applications

Agrochemicals Development:

  • In the agricultural sector, this compound is being explored for its potential use in developing new agrochemicals. Its unique chemical properties may contribute to the formulation of effective pesticides or herbicides that can improve crop yields while reducing environmental impact .

Materials Science:

  • The compound's distinctive properties make it suitable for applications in materials science. It can be utilized in the development of functional materials with specific characteristics tailored for various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine against several bacterial strains. The results demonstrated significant inhibition at low concentrations compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis Innovations

Research highlighted innovative synthetic routes involving this compound that improved reaction conditions for producing related triazole derivatives. This work emphasized the compound's versatility as a precursor in synthesizing other biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the target being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares substituents, molecular weights, and bioactivities of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Bioactivity (IC₅₀/%) Reference
8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 3-difluoromethyl, 8-Bromo C₇H₄BrF₂N₃ 248.03 Not reported
3-(3-Bromobenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15b) 3-Bromobenzylthio, 8-piperidinylsulfonyl C₁₉H₂₀BrN₅O₂S₂ 518.43 Antimalarial (Yield 94%)
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Chloro, 3-(2,6-difluorobenzylsulfonyl) C₁₃H₈ClF₂N₃O₂S 359.73 Antifungal (IC₅₀ 76.4% at 50 µg/ml)
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine 3-Cyclopropyl, 6-Bromo C₉H₈BrN₃ 238.08 Building block
8-Bromo-2-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine 8-Bromo, 2-Chloro, 6-CF₃ C₇H₂BrClF₃N₃ 300.46 Not reported
Key Observations:
  • Substituent Effects :
    • Bromine Position : Bromine at position 8 (target compound) vs. 6 () alters steric interactions and electronic distribution.
    • Electron-Withdrawing Groups : The difluoromethyl group (target) contrasts with sulfonyl () or trifluoromethyl () groups, influencing solubility and metabolic stability.
    • Heterocyclic Variations : The triazolo[1,5-a]pyridine isomer () has distinct ring fusion geometry compared to [4,3-a], affecting binding to biological targets.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The difluoromethyl group (LogP ~1.5–2.0 estimated) likely increases lipophilicity compared to polar sulfonamides () but remains less lipophilic than trifluoromethyl (). This balance may improve blood-brain barrier penetration for CNS targets .

Biological Activity

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its unique structural features, including a triazole ring fused to a pyridine ring. The presence of bromine and difluoromethyl groups enhances its potential biological activities, making it a significant compound in pharmaceutical research.

Chemical Structure and Properties

  • IUPAC Name : 8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • CAS Number : 1440512-65-1
  • Molecular Formula : C7H4BrF2N3
  • Molecular Weight : 248.028 g/mol
  • Functional Groups : Fluoro, Halogenated, Nitrogen Heterocycle

The biological activity of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its interaction with various molecular targets. The bromine and difluoromethyl groups can enhance binding affinity to enzymes or receptors. The triazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the compound-target complex. These interactions are crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole derivatives demonstrated notable antibacterial and antifungal activities .

Anticancer Properties

The compound is being explored for its anticancer potential:

  • Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), derivatives containing bromine and difluoromethyl groups showed enhanced cytotoxic effects compared to non-substituted analogs .
  • Synergistic Effects : Combinations of such compounds with established chemotherapeutics like doxorubicin have exhibited synergistic effects in cancer treatment .

Case Studies

  • Antifungal Activity : A study on thiazole carboxamides indicated that compounds structurally related to triazoles could inhibit succinate dehydrogenase, a target in fungal metabolism .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), showing potential as immunosuppressive agents in conditions like autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine compared to other triazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineModerateHighYes
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineLowModerateNo
5-Methyl-[1,2,4]triazole derivativesHighLowYes

Q & A

Basic: What are the standard synthetic routes for preparing 8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

Methodological Answer:
The synthesis typically involves cyclization of 2-hydrazinylpyridine precursors with appropriate electrophiles. For bromo- and difluoromethyl-substituted derivatives:

  • Step 1: React 2-hydrazinylpyridine with chloro-difluoromethane under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the difluoromethyl group at position 3 .
  • Step 2: Bromination at position 8 is achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) .
  • Characterization: Confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction can resolve regiochemical ambiguities .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H NMR^1 \text{H NMR} identifies proton environments (e.g., difluoromethyl as a triplet near δ 5.5–6.5 ppm with 2JHF^2J_{\text{HF}} coupling). 19F NMR^{19} \text{F NMR} confirms the difluoromethyl group .
  • X-ray Crystallography: Resolves regiochemistry and crystal packing, particularly for distinguishing between [1,2,4]triazolo[4,3-a]pyridine and isomeric forms .
  • Mass Spectrometry: HRMS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratio) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Methodological Answer:

  • Substitution Patterns: Position 8 bromine enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins (e.g., malaria parasite enzymes) . The difluoromethyl group at position 3 increases metabolic stability and lipophilicity .
  • 3D-QSAR Modeling: Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects with herbicidal or antimicrobial activity. For example, bulky groups at position 8 improve activity against Xanthomonas oryzae (EC50_{50} = 7.2 µg/mL) .
  • In Silico Docking: Screen derivatives against target receptors (e.g., mGluR2 or adenosine A2A_{2A}) to prioritize synthesis .

Advanced: What methodologies assess antagonistic effects on retinol-binding protein 4 (RBP4)?

Methodological Answer:

  • Binding Assays: Fluorescence polarization assays measure displacement of fluorescent retinol from RBP4. The [1,2,4]triazolo[4,3-a]pyridine core forms hydrogen bonds with Arg121 in RBP4’s binding cavity .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories to evaluate stability of the H-bond network .
  • In Vivo Efficacy: Test serum retinol reduction in rodent models after oral administration of derivatives .

Advanced: How are computational tools applied to predict antifungal activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions susceptible to nucleophilic attack by fungal enzymes .
  • Molecular Docking: Screen derivatives against Candida albicans CYP51 (lanosterol demethylase). Hydrophobic interactions with the heme cofactor correlate with antifungal potency (IC50_{50} < 10 µM) .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target: 2–4) and aqueous solubility for agricultural formulations .

Advanced: What strategies improve in vivo efficacy against plant pathogens?

Methodological Answer:

  • Formulation Design: Encapsulate derivatives in nanoemulsions to enhance foliar adhesion and rainfastness. For example, compound 6b (EC50_{50} = 7.2 µg/mL against Xanthomonas oryzae) showed 80% disease suppression in rice paddies at 50 µg/mL .
  • Metabolic Stability: Introduce hydrophilic groups (e.g., sulfonamides) to reduce cytochrome P450-mediated degradation. Derivatives with piperidinylsulfonyl groups retained activity for >14 days post-application .
  • Field Trials: Evaluate phytotoxicity on non-target crops (e.g., rice, corn) at 150 g a.i. ha1^{-1} to confirm selectivity .

Advanced: How do regiochemical variations impact biological activity?

Methodological Answer:

  • Regioselective Synthesis: Heating 2-hydrazinylpyridines with chloroethynylphosphonates at 60°C yields [1,2,4]triazolo[4,3-a]pyridines, while higher temperatures (>100°C) induce Dimroth rearrangement to [1,2,4]triazolo[1,5-a]pyridines, which exhibit reduced antifungal activity .
  • Bioactivity Comparison: Derivatives with substituents at position 8 (e.g., bromine) show 10-fold higher antimalarial activity (IC50_{50} = 0.8 µM) than those substituted at position 7 due to better fit in the Plasmodium active site .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Chromatographic separation of regioisomers (e.g., [4,3-a] vs. [1,5-a] triazolo) requires high-purity silica gel columns or preparative HPLC .
  • Yield Optimization: Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 30 min) and improves yields (>90%) for intermediates .
  • Regulatory Compliance: Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control bromo-byproducts below 1 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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